molecular formula C7H6INO2 B1321557 6-Iodo-pyridine-2-carboxylic acid methyl ester CAS No. 849830-15-5

6-Iodo-pyridine-2-carboxylic acid methyl ester

Cat. No. B1321557
M. Wt: 263.03 g/mol
InChI Key: GUTYNFXCTKHUAX-UHFFFAOYSA-N
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Description

The compound "6-Iodo-pyridine-2-carboxylic acid methyl ester" is a chemical derivative of pyridine, which is a heterocyclic aromatic organic compound. While the provided papers do not directly discuss this specific compound, they do provide insights into related pyridine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These papers can help us infer some aspects of the compound by examining similar structures and their behaviors.

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions, including functionalization of the pyridine ring. For instance, the synthesis of 2,6-diallylpiperidine carboxylic acid methyl ester derivatives is achieved through a double asymmetric allylboration of glutaraldehyde followed by aminocyclization and carbamation . Similarly, the synthesis of pyridine-2,6-dicarboxylic acid esters involves reactions starting from pyridine-2,6-carboxychloride, CuII chloride, and NEt3 in a non-aqueous solution . These methods could potentially be adapted for the synthesis of "6-Iodo-pyridine-2-carboxylic acid methyl ester" by incorporating an iodination step at the appropriate position on the pyridine ring.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of substituents on the pyridine ring that influence the compound's properties. For example, the introduction of methyl groups as substituents can affect the inductive effects on the pyridine ring . The presence of an iodo substituent in "6-Iodo-pyridine-2-carboxylic acid methyl ester" would likely have a significant impact on the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including carbamation, allylboration, and aminocyclization . The introduction of an iodo group in the "6-Iodo-pyridine-2-carboxylic acid methyl ester" could facilitate further functionalization through nucleophilic substitution reactions, given the iodo group's reactivity. Additionally, the ester group could be involved in reactions such as hydrolysis or transesterification .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the introduction of substituents can affect the boiling point, solubility, and stability of the compound . The iodo group in "6-Iodo-pyridine-2-carboxylic acid methyl ester" would likely increase the molecular weight and could potentially affect the compound's volatility and solubility in organic solvents. The ester group contributes to the compound's reactivity and could be involved in esterification and hydrolysis reactions .

Scientific Research Applications

Synthesis and Characterization

  • Spectroscopic Analysis : The monoamide compounds derived from 6-Iodo-pyridine-2-carboxylic acid methyl ester were characterized using spectroscopic techniques like Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and elemental analysis. This analysis is crucial for understanding the structural and chemical properties of these compounds (Kadir et al., 2019).

  • Crystal Structure and Computational Study : Another study focused on the crystal structure and computational analysis of pyrazole derivatives, including those related to 6-Iodo-pyridine-2-carboxylic acid methyl ester. Such studies are important for the development of new compounds with potential applications (Shen et al., 2012).

Chemical Reactions and Applications

  • Synthesis of Schiff Bases : Schiff bases derived from pyridine-bridged carboxamides, including derivatives of 6-Iodo-pyridine-2-carboxylic acid methyl ester, have been prepared and shown to exhibit significant antimicrobial activity. This highlights their potential in pharmaceutical applications (Al-Omar & Amr, 2010).

  • Condensation Reactions : The compound has been used in condensation reactions for synthesizing various carboxylic esters, demonstrating its versatility in organic synthesis (Shiina et al., 2002; Shiina et al., 2004).

Ligand Formation and Metal Complexes

  • Ligand for Metal Complexes : Studies have shown that compounds related to 6-Iodo-pyridine-2-carboxylic acid methyl ester can act as ligands in forming metal complexes, which could have applications in catalysis or material science (Napitupulu et al., 2006).

  • Supramolecular Metallogel Formation : There is research indicating the formation of luminescent metallogels using ligands derived from similar compounds, demonstrating potential applications in materials science (McCarney et al., 2015).

properties

IUPAC Name

methyl 6-iodopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTYNFXCTKHUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622638
Record name Methyl 6-iodopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-pyridine-2-carboxylic acid methyl ester

CAS RN

849830-15-5
Record name Methyl 6-iodopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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